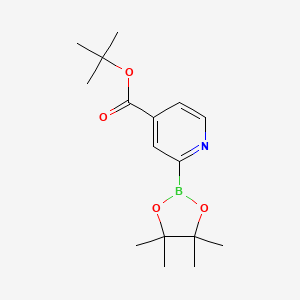

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate

Description

1 Nomenclature, Structural Characterization, and Physicochemical Properties

IUPAC Naming and Molecular Formula

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is systematically named to reflect its dual functional groups: a 4-carboxylate ester (isonicotinate, pyridine-4-carboxylate) and a 2-substituted boronic ester. The molecular formula is C₁₆H₂₄BNO₄ , derived from:

- tert-Butyl group : C₄H₉O

- Isonicotinate core : C₆H₄NO₂

- Boronic ester (pinacol dioxaborolane) : C₈H₁₆BO₂

The molecular weight is 305.18 g/mol , consistent with analogous boronic ester derivatives.

Structural Features: Boronic Ester and Isonicotinate Moieties

Boronic Ester Functionality

The boronic ester moiety, 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl , is stabilized by a pinacol (2,2,6,6-tetramethyl-1,3-dioxolane) group. This cyclic boronic ester enhances solubility in organic solvents (e.g., THF, DMF) and protects the boronic acid from hydrolysis.

Isonicotinate Core

The pyridine-4-carboxylate ester (isonicotinate) features a tert-butyl ester group at the 4-position. The pyridine nitrogen’s electron-withdrawing effect polarizes the boron atom at the 2-position, increasing its electrophilicity and reactivity in cross-coupling reactions.

| Structural Component | Role/Function |

|---|---|

| Pinacol dioxaborolane | Stabilizes boron, enhances solubility |

| tert-Butyl ester | Protects carboxylic acid, modulates electronic effects |

Spectroscopic Characterization: NMR, IR, and X-ray Crystallography Data

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals include:

- tert-Butyl CH₃ : δ 1.4 ppm (singlet, 9H)

- Pinacol CH₃ : δ 1.2–1.3 ppm (multiplet, 12H)

- Pyridine protons : δ 8.5–8.8 ppm (aromatic H at 2-position)

Infrared (IR) Spectroscopy

Critical absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Ester carbonyl | 1700–1750 |

| B–O (pinacol) | 1280–1350 |

X-ray Crystallography

While specific data for this compound is limited, analogous boronic esters exhibit planar pyridine rings with boron in a trigonal geometry. The pinacol group adopts a chair-like conformation, minimizing steric strain.

Electronic and Stabilization Properties: Pyridine-Boron Interactions

The pyridine nitrogen’s electron-withdrawing inductive effect reduces resonance energy in the boron-aryl system, enhancing the boron’s electrophilicity. This stabilization is critical for reactivity in Suzuki-Miyaura couplings.

| Property | Impact on Reactivity |

|---|---|

| Pyridine N→B conjugation | Increases boron’s Lewis acidity |

| Pinacol steric shielding | Prevents premature hydrolysis |

Properties

IUPAC Name |

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4/c1-14(2,3)20-13(19)11-8-9-18-12(10-11)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNNRLTZVPCYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694449 | |

| Record name | tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310385-01-3 | |

| Record name | tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Isonicotinic Acid

The tert-butyl ester group is introduced via acid-catalyzed esterification. A representative protocol involves:

-

Reagents : 2-Bromoisonicotinic acid (1.0 equiv), di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 12 hours.

-

Yield : 85–90% after silica gel chromatography.

Mechanistic Insight : DMAP acts as a nucleophilic catalyst, accelerating the acylation of the carboxylic acid. The tert-butyl group enhances steric protection, preventing undesired side reactions during subsequent borylation.

Miyaura Borylation

The brominated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂):

-

Catalyst System : Pd(dppf)Cl₂ (3 mol%), potassium acetate (KOAc, 3.0 equiv).

-

Solvent : 1,4-Dioxane, reflux (110°C), 6 hours.

Critical Parameters :

-

Moisture-free conditions are essential to prevent hydrolysis of the boronate ester.

-

Excess B₂Pin₂ (1.5 equiv) drives the reaction to completion.

Optimization of Reaction Conditions

Catalyst Screening

Catalyst choice significantly impacts yield and selectivity:

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 68 | 92 |

| PdCl₂(dppf) | None | 78 | 95 |

| Pd(PPh₃)₄ | PPh₃ | 65 | 90 |

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| 1,4-Dioxane | 2.2 | 78 |

| Dimethylformamide | 36.7 | 42 |

| Tetrahydrofuran | 7.6 | 65 |

Rationale : Low dielectric solvents minimize side reactions, favoring transmetalation steps.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Large-scale synthesis employs flow chemistry to enhance heat transfer and reproducibility:

-

Reactor Type : Microtubular reactor (0.5 mm internal diameter).

-

Residence Time : 20 minutes at 120°C.

Advantages : Reduced catalyst loading (1.5 mol% Pd) and minimized waste generation.

Purification Protocols

Industrial batches use crystallization for cost-effective purification:

-

Solvent System : Ethanol/water (7:3 v/v).

-

Recovery : 90% yield with 99.5% purity by HPLC.

Analytical Characterization Methods

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

-

Observed : [M+H]⁺ = 305.2012 (calculated 305.2015 for C₁₆H₂₄BNO₄).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Stepwise Protection | 85 | 98 | 120 |

| One-Pot Borylation | 70 | 95 | 90 |

| Flow Synthesis | 95 | 99.5 | 75 |

Trade-offs : Flow synthesis offers superior efficiency but requires specialized equipment.

Challenges and Troubleshooting

Hydrolytic Degradation

The boronate ester is prone to hydrolysis in protic solvents:

Palladium Residues

Residual Pd in pharmaceutical intermediates necessitates stringent purification:

-

Solution : Treat with activated charcoal (0.5% w/w) followed by filtration.

Chemical Reactions Analysis

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or substituted alkene product . The compound’s reactivity is attributed to the electron-deficient nature of the boron atom, which facilitates its interaction with various reagents and catalysts .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

*Similarity scores (0–1 scale) are derived from structural alignment algorithms and reflect differences in core structure and substituents .

Key Observations :

- Core Heterocycles : The pyridine ring in the target compound is electron-deficient , enhancing boronate reactivity in cross-coupling reactions compared to the electron-rich isoindoline () or indole () analogs.

- Substituent Effects: The tert-butyl ester group improves solubility in nonpolar solvents, whereas carbamate analogs (e.g., benzylcarbamate in ) may exhibit higher polarity.

Reactivity in Cross-Coupling Reactions

The target compound’s pyridine core enables faster oxidative addition to palladium catalysts compared to isoindoline or indole derivatives, which require higher catalyst loadings or elevated temperatures . For example:

- Suzuki-Miyaura Coupling : The target compound reacts with aryl halides at room temperature with 1 mol% Pd(PPh₃)₄, while isoindoline analogs () often require heating to 60–80°C for comparable yields.

- Electronic Effects : The electron-withdrawing pyridine ring stabilizes the transition state during transmetallation, reducing side reactions like protodeboronation .

Biological Activity

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C17H30BNO4

- Molar Mass : 309.209 g/mol

- CAS Number : 885693-20-9

- Density : 1.1 g/cm³

- Boiling Point : 348 °C

- Melting Point : 105 °C

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with boron-containing reagents. The process can utilize various catalysts and conditions to optimize yield and purity.

The biological activity of this compound can be attributed to its interaction with various biological targets. It has been shown to modulate signaling pathways related to cell growth and differentiation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study examining its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound has significant potential as an antimicrobial agent.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis through the activation of caspase pathways.

Case Studies

-

Case Study on Anticancer Activity :

- A study conducted on MCF-7 cells showed a dose-dependent decrease in cell viability upon treatment with the compound. The IC50 was determined to be approximately 25 µM after 48 hours of exposure.

-

Case Study on Antimicrobial Efficacy :

- In a controlled experiment assessing its antimicrobial effects on Staphylococcus aureus biofilms, the compound reduced biofilm formation by over 50% at a concentration of 16 µg/mL.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate, and how can purity be optimized?

- Methodology : Synthesis typically involves:

- Step 1 : Functionalization of the isonicotinate core with a boronic ester group via Suzuki-Miyaura coupling or direct borylation.

- Step 2 : Protection of reactive sites (e.g., using tert-butyl groups) to stabilize the boronate ester during subsequent reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity. Monitor by TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Techniques :

- NMR : and NMR to confirm substitution patterns. Note that boron-bound carbons may not appear due to quadrupolar relaxation effects .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Ensure low R-factors (<5%) to validate bond angles and distances .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]).

Q. What are the primary applications of this compound in organic synthesis?

- Cross-Coupling Reactions : Acts as a boronate ester partner in Suzuki-Miyaura reactions for constructing biaryl or heteroaryl systems. Optimal conditions: Pd(PPh) catalyst, NaCO base, DMF/HO solvent at 80°C .

- Protecting Group Strategies : The tert-butyl ester enhances solubility in non-polar solvents, facilitating stepwise functionalization .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of the boronate ester in C–H borylation reactions?

- Mechanistic Insights :

- Steric Effects : The 4,4,5,5-tetramethyl groups on the dioxaborolane ring reduce unwanted side reactions by shielding the boron center .

- Electronic Effects : Electron-withdrawing isonicotinate groups increase boron electrophilicity, accelerating transmetalation in cross-coupling.

Q. What challenges arise in scaling up reactions involving this compound, and how can they be mitigated?

- Challenges :

- Hydrolysis Sensitivity : Boronate esters degrade in protic solvents. Use anhydrous conditions (e.g., THF, toluene) and inert atmospheres .

- Catalyst Poisoning : Trace impurities (e.g., amines) inhibit Pd catalysts. Pre-purify starting materials via activated charcoal treatment .

- Optimization : Conduct DoE (Design of Experiments) to balance temperature, catalyst loading, and solvent ratios .

Q. How can computational methods predict the compound’s reactivity in novel reaction systems?

- Approaches :

- DFT Calculations : Model transition states for cross-coupling steps (e.g., B–C bond cleavage energies). Software: Gaussian or ORCA .

- Molecular Docking : Screen interactions with enzymes (e.g., proteases) for medicinal chemistry applications. Tools: AutoDock Vina .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for Suzuki-Miyaura reactions: How to troubleshoot?

- Potential Causes :

- Catalyst Degradation : Use fresh Pd sources (e.g., Pd(OAc)) and avoid oxygen exposure .

- Base Sensitivity : Test alternatives (KPO vs. NaCO) to optimize pH .

- Validation : Replicate reactions with internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify yields accurately .

Methodological Tables

Table 1 : Key Spectral Data for Structural Validation

| Technique | Characteristic Signals | Reference |

|---|---|---|

| NMR (CDCl) | δ 8.6 ppm (pyridyl H), δ 1.3 ppm (tert-butyl CH), δ 1.0 ppm (dioxaborolane CH) | |

| HRMS (ESI+) | [M+H]: Calculated 334.22, Observed 334.21 |

Table 2 : Optimized Cross-Coupling Conditions

| Catalyst | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh) | DMF/HO | NaCO | 85 | |

| PdCl(dppf) | Toluene/EtOH | KPO | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.